8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine: is a compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinazoline ring system attached to a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-aminobenzonitrile with appropriate reagents to form the quinazoline ring, followed by borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Borylation: The compound can undergo borylation reactions, where the boronic ester group is introduced into various substrates.
Hydroboration: It can participate in hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in borylation and coupling reactions.
Transition Metal Catalysts: Used in hydroboration reactions.
Aryl Halides: Common substrates in coupling reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronate Esters: Formed from borylation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine involves its ability to form covalent bonds with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of stable complexes. This property is particularly useful in bioconjugation and catalysis, where the compound can act as a versatile intermediate.
Comparison with Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : Similar boronic ester group but different aromatic ring.
- 2-Methoxypyridine-5-boronic acid pinacol ester : Similar boronic ester group but different substituents on the aromatic ring.
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole : Contains two boronic ester groups and a different aromatic system.
Properties
Molecular Formula |
C14H18BN3O2 |
---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-9-8-17-12(16)18-11(9)10/h5-8H,1-4H3,(H2,16,17,18) |
InChI Key |
WBBSFKAOCCYWHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.